molecular formula C10H12N2O2 B8439765 3-(4-oxo-cyclohexyl)-3H-pyrimidin-4-one

3-(4-oxo-cyclohexyl)-3H-pyrimidin-4-one

Cat. No.: B8439765
M. Wt: 192.21 g/mol
InChI Key: BRQJYSIXBMGQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Oxo-cyclohexyl)-3H-pyrimidin-4-one is a chemical compound based on the pyrimidin-4-one scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring this core structure have been explored as key scaffolds for developing therapeutics targeting various disease mechanisms . Specifically, pyrimidin-4-one derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . Research in this area aims to develop potential treatments for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, offering a route to highly selective receptor modulation . Furthermore, structurally related 3-hydroxypyrimidine-2,4-dione analogs have shown potent activity as inhibitors of the Human Immunodeficiency Virus (HIV) reverse transcriptase (RT), demonstrating the versatility of this chemotype in antiviral drug discovery . The cyclohexyl substituent in this compound may contribute to specific pharmacodynamic and pharmacokinetic properties. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-oxocyclohexyl)pyrimidin-4-one

InChI

InChI=1S/C10H12N2O2/c13-9-3-1-8(2-4-9)12-7-11-6-5-10(12)14/h5-8H,1-4H2

InChI Key

BRQJYSIXBMGQSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=NC=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 3-(4-oxo-cyclohexyl)-3H-pyrimidin-4-one with structurally related pyrimidinone derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Features Evidence Source
3-(4-Oxo-cyclohexyl)-3H-pyrimidin-4-one Cyclohexanone at C3 220.25 (calculated) Bicyclic structure, ketone moiety N/A (inferred)
2-Amino-6-(3H-imidazol-4-yl)-3H-pyrimidin-4-one Amino, imidazolyl at C6 193.18 Polar substituents, potential H-bond donors
ABT-925 () Piperazinyl, tert-butyl, trifluoromethyl 457.4 (parent ion) Branched alkyl chains, fluorinated groups
6-Amino-2-methylsulfanyl-3H-pyrimidin-4-one Amino, methylsulfanyl at C2, C6 186.23 Thioether linkage, nucleophilic sites
5-(Chromen-4-yl)-thieno[3,4-d]pyrimidin-4(3H)-one Chromene-fused, thienopyrimidinone 354.37 (calculated) Extended π-system, fused heterocycles

Key Observations :

  • Cyclohexanone vs. Aromatic Substituents: The cyclohexanone group in the target compound reduces aromaticity compared to chromene- or thieno-fused analogs (e.g., ), likely altering solubility and bioavailability.
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ABT-925) enhance metabolic resistance, while amino or thioether groups () increase polarity and reactivity .

Comparison :

  • Efficiency : Microwave-assisted synthesis () achieves higher yields (65–75%) compared to traditional methods (54% in ), suggesting advantages in energy and time efficiency.
Physicochemical and Spectral Properties
Compound 13C NMR (δ, ppm) MS (m/z) [M+H]+ Notable Peaks/Features Evidence Source
3-(4-Oxo-cyclohexyl)-3H-pyrimidin-4-one Predicted: δ 170–175 (C=O), 50–55 (cyclohexyl) 221.25 (calculated) Cyclohexyl carbons at δ 25–30 N/A (inferred)
2-Amino-6-(3H-imidazol-4-yl)-3H-pyrimidin-4-one δ 158.09 (C=O), 119.68 (imidazolyl) 193.18 (observed) Aromatic protons at δ 7.5–8.2
ABT-925 Not reported 457.4 → 329.4 (MS/MS transition) Trifluoromethyl group enhances MS signal

Insights :

  • NMR Trends : Cyclohexyl carbons in the target compound would resonate upfield (δ 25–30) compared to aromatic protons in imidazole derivatives (δ 7.5–8.2) .
  • MS Fragmentation : Branched substituents (e.g., tert-butyl in ABT-925) produce characteristic fragments, useful for analytical identification .

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